molecular formula C14H14ClF3N2O2 B2762762 (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 1001390-06-2

(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2762762
CAS No.: 1001390-06-2
M. Wt: 334.72
InChI Key: BJEMSIVBBUBXMZ-SNVBAGLBSA-N
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Description

(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide (CAS Number 1001390-06-2) is a chiral pyrrolidine derivative with molecular formula C 14 H 14 ClF 3 N 2 O 2 and molecular weight 334.72 g/mol . This compound is characterized by its (2R) stereochemical configuration and features a 1-methyl-5-oxopyrrolidine-2-carboxamide scaffold coupled with a 2-chloro-3-(trifluoromethyl)phenylmethyl substituent. The integration of the trifluoromethyl group (-CF 3 ) represents a significant structural feature that enhances the molecule's lipophilicity and metabolic stability, properties that are extensively utilized in modern medicinal chemistry to optimize pharmacokinetic profiles . The strategic incorporation of both chlorine and trifluoromethyl substituents on the aromatic ring system contributes to distinctive electronic properties and potential for halogen bonding interactions, which can be critical for molecular recognition in biological systems . As a fluorinated pyrrolidine derivative , this chiral building block serves as a valuable intermediate in pharmaceutical research and development, particularly for investigating protease inhibition, receptor-ligand interactions, and structure-activity relationships. The compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this high-purity chemical for exploratory studies in medicinal chemistry, drug discovery programs, and as a synthetic intermediate for developing targeted bioactive molecules.

Properties

IUPAC Name

(2R)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O2/c1-20-10(5-6-11(20)21)13(22)19-7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,22)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEMSIVBBUBXMZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide, with the CAS number 1001390-06-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer potential and antimicrobial activity, supported by recent research findings.

The molecular formula of the compound is C14H14ClF3N2O2, and it has a molar mass of 334.73 g/mol. The structure features a pyrrolidine ring and a chlorinated trifluoromethyl phenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H14ClF3N2O2
Molar Mass334.73 g/mol
Purity≥ 97%
CAS Number1001390-06-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxopyrrolidine class. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine have shown significant cytotoxic effects against A549 human lung cancer cells. The incorporation of specific substituents has been linked to enhanced anticancer activity.

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives reduced A549 cell viability significantly compared to untreated controls. For instance, one derivative reduced cell viability to 21.2%, indicating strong anticancer properties (p < 0.0001) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve apoptosis induction and disruption of cell cycle progression, similar to known chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive bacteria and drug-resistant fungi.

  • Screening Against Pathogens : Compounds were screened against various multidrug-resistant bacterial strains using broth microdilution techniques. However, initial findings indicated limited antibacterial and antifungal activity for some derivatives (MIC > 128 µg/mL) .
  • Future Directions : Despite the limited activity observed in preliminary screenings, further structural modifications could enhance efficacy against resistant strains, warranting additional research into this area .

Case Studies

A notable study assessed the anticancer effects of several oxopyrrolidine derivatives in A549 cells:

  • Compound Variants : Variants with different substitutions were tested for cytotoxicity:
    • Control (Cisplatin) : Reduced viability to 19.7%.
    • Oxopyrrolidine Derivative (with 3,5-dichloro substitution) : Reduced viability to 24.5% (p < 0.0001), demonstrating significant potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / CAS / Source Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2R)-N-{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide
(CAS 1001390-06-2)
C₁₄H₁₄ClF₃N₂O₂ 334.72 - 2-Cl, 3-CF₃ benzyl
- 1-Methyl pyrrolidine
High electron-withdrawing substituents (Cl, CF₃) enhance stability and potential receptor binding.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₆FN₃O₂S 333.39 - 4-Fluorophenyl
- 5-Isopropyl thiadiazole
Thiadiazole ring introduces sulfur-based polarity; isopropyl group increases hydrophobicity.
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
(CAS 338977-82-5)
C₂₀H₁₂ClF₅N₂O₂ 434.77 - Pyridine core
- 3-Trifluoromethyl benzyl
- 2,4-Difluorophenyl
Pyridine ring alters electron distribution; multiple fluorine atoms enhance metabolic resistance.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 321.73 - 3-Chlorophenylsulfanyl
- Trifluoromethyl pyrazole
Sulfanyl group increases lipophilicity; aldehyde functionality may confer reactivity.

Structural and Functional Insights

Core Heterocycle Variations: The 5-oxopyrrolidine core in the target compound (vs. Pyrrolidine’s saturated ring may enhance solubility compared to aromatic heterocycles .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 2-Cl and 3-CF₃ groups on the benzyl moiety in the target compound create a strong electron-deficient aromatic system, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) . In contrast, the 4-fluorophenyl substituent in is less sterically hindered, possibly improving membrane permeability.
  • Fluorine Content : The trifluoromethyl group (CF₃) in the target compound and CAS 338977-82-5 contributes to metabolic stability and lipophilicity. However, excessive fluorine (e.g., in the 2,4-difluorophenyl group of ) may reduce solubility.

The pyridine core in may confer rigidity, affecting binding pocket compatibility compared to the flexible pyrrolidine.

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s stereochemistry (2R configuration) requires precise synthesis, whereas analogs like and may have simpler synthetic pathways due to fewer chiral centers .
  • Structure-Activity Relationships (SAR) :
    • The trifluoromethyl group in the target compound and is critical for bioactivity, as seen in kinase inhibitors and antiviral agents .
    • Substitution of the benzyl group (e.g., 4-fluorophenyl in vs. 2-chloro-3-CF₃ in the target compound) could modulate selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound that influence its bioactivity, and how can these be methodologically validated?

  • Key Features : The (2R)-stereochemistry, chloro-trifluoromethylphenyl group, and 5-oxopyrrolidine carboxamide backbone are critical. The trifluoromethyl group enhances metabolic stability, while the chloro substituent influences target binding .
  • Validation Methods :

  • NMR Spectroscopy : Confirm stereochemistry and substituent positions (e.g., 1^1H/13^{13}C NMR for methyl and carbonyl groups) .
  • X-ray Crystallography : Resolve absolute configuration (e.g., as in for analogous compounds) .
  • Docking Studies : Compare binding modes of (2R) vs. (2S) enantiomers using software like AutoDock .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Stepwise Amide Coupling : React (2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid with 2-chloro-3-(trifluoromethyl)benzylamine using EDCI/HOBt .
  • Chiral Resolution : Use chiral auxiliaries or enzymatic methods to isolate the (2R)-enantiomer .
    • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) may accelerate ring closure in pyrrolidine formation .
  • Temperature Control : Maintain 0–5°C during coupling to minimize racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Experimental Design :

  • Dose-Response Curves : Standardize assays (e.g., IC50_{50} measurements) across cell lines .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation kinetics, which may explain variability in in vivo efficacy .
    • Data Analysis :
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent purity (≥99% vs. 95%) .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. What advanced techniques are critical for confirming stereochemical purity, particularly the (2R)-enantiomer?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases of hexane/isopropanol (90:10) to achieve baseline separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) to confirm enantiomeric excess (>98%) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track stereochemical integrity via 13^{13}C NMR .

Q. What computational approaches predict the binding affinity of this compound to target proteins, and how can discrepancies between in silico and in vitro data be addressed?

  • Modeling Workflow :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability (e.g., RMSD <2 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets .
    • Addressing Discrepancies :
  • Solvent Effects : Include explicit water molecules in simulations to account for solvation .
  • Force Field Adjustments : Use OPLS-AA for trifluoromethyl group parameterization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

  • Methodological Review :

  • Solvent Systems : Compare results in DMSO vs. aqueous buffers (e.g., PBS) .
  • Dynamic Light Scattering (DLS) : Assess aggregation states, which may falsely report low solubility .
    • Standardization : Adopt the “shake-flask” method with HPLC quantification for consistency .

Methodological Tables

Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity analysisColumn: Chiralpak IC; Flow: 1 mL/min
SPRBinding affinity validationChip: CM5; Running buffer: HBS-EP
TDDFT-CDStereochemical confirmationBasis set: B3LYP/6-31G(d)
FEP SimulationsΔΔG calculation for mutant targetsSoftware: Schrödinger FEP+

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